molecular formula C6H4ClFN2 B3064829 Benzenediazonium, 4-fluoro-, chloride CAS No. 20893-71-4

Benzenediazonium, 4-fluoro-, chloride

Cat. No. B3064829
CAS RN: 20893-71-4
M. Wt: 158.56 g/mol
InChI Key: TXXSVHPRRLRBPS-UHFFFAOYSA-M
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Description

Benzenediazonium, 4-fluoro-, chloride is an organic compound that is part of the diazonium compounds or diazonium salts . These are a group of organic compounds sharing a common functional group [R−N+≡N]X− where R can be any organic group, such as an alkyl or an aryl, and X is an inorganic or organic anion, such as a halide .


Synthesis Analysis

The synthesis of benzenediazonium, 4-fluoro-, chloride involves the treatment of aromatic amines with nitrous acid and additional acid . This process is called “diazotation” or “diazoniation”. The reaction was first reported by Peter Griess in 1858 . A continuous-flow methodology has been reported to effectively address the challenges associated with the synthesis process .


Molecular Structure Analysis

The molecular formula of Benzenediazonium, 4-fluoro-, chloride is C6H4ClFN2 and it has a molecular weight of 158.56 . According to X-ray crystallography, the C−N+≡N linkage is linear in typical diazonium salts .


Chemical Reactions Analysis

Diazonium ions are present in solutions such as benzenediazonium chloride solution. They contain an -N 2+ group . In the reactions of the diazonium ion, the -N 2+ group is replaced by something else . The nitrogen is released as nitrogen gas . There are both substitution reactions and coupling reactions .


Physical And Chemical Properties Analysis

Benzenediazonium chloride is a colorless solid . There are no melting or boiling point values because it decomposes readily . If the temperature is increased in aqueous benzenediazonium chloride, it decomposes to phenol .

Mechanism of Action

The mechanism of action involves the formation of diazonium ions . The diazonium ion reacts with the water in the solution and phenol is formed . Nitrogen gas is evolved . This is the same reaction that you get if you react phenylamine with nitrous acid in the warm .

Safety and Hazards

Benzenediazonium chloride is considered to be hazardous . It is advised to avoid breathing mist, gas or vapors, and avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and remove all sources of ignition .

Future Directions

The future directions for the use of Benzenediazonium, 4-fluoro-, chloride could involve its use in the synthesis of other organic compounds . It is also an important structural in many pharmaceutical agents and natural products . The development of safer and more efficient synthesis methods could be a potential area of future research .

properties

IUPAC Name

4-fluorobenzenediazonium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FN2.ClH/c7-5-1-3-6(9-8)4-2-5;/h1-4H;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXSVHPRRLRBPS-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+]#N)F.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30439889
Record name Benzenediazonium, 4-fluoro-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenediazonium, 4-fluoro-, chloride

CAS RN

20893-71-4
Record name Benzenediazonium, 4-fluoro-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30439889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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